molecular formula C11H11NO3 B13249713 5-Methoxy-6-methyl-1H-indole-3-carboxylic acid

5-Methoxy-6-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13249713
M. Wt: 205.21 g/mol
InChI Key: MUZOCCWFUNLAJG-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

5-Methoxy-6-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

5-Methoxy-6-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

5-Methoxy-6-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of methoxy and carboxylic acid groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-6-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-3-9-7(4-10(6)15-2)8(5-12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI Key

MUZOCCWFUNLAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=CN2)C(=O)O

Origin of Product

United States

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